Cas no 2180-43-0 (1-Phenylhexan-3-ol)

1-Phenylhexan-3-ol structure
1-Phenylhexan-3-ol structure
Product Name:1-Phenylhexan-3-ol
CAS No:2180-43-0
MF:C12H18O
MW:178.270723819733
MDL:MFCD12153706
CID:1089818
PubChem ID:10442261
Update Time:2024-10-31

1-Phenylhexan-3-ol Chemical and Physical Properties

Names and Identifiers

    • 1-Phenylhexan-3-ol
    • 1-Phenyl-hexan-3-ol
    • 1-phenyl-3-hexanol
    • 1-Phenylhexanol-(3)
    • 1-Phenyl-hexanol-(3)
    • 1-Phenyl-hexanol-3
    • AK141490
    • KB-13144
    • RL02662
    • SureCN2820904
    • AKOS010013827
    • SB85155
    • DTXSID40439916
    • CS-0336400
    • 2180-43-0
    • F19746
    • SCHEMBL2820904
    • J-505091
    • DB-312336
    • MDL: MFCD12153706
    • Inchi: 1S/C12H18O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6,9-10H2,1H3
    • InChI Key: BVMATMQPPAAFMG-UHFFFAOYSA-N
    • SMILES: OC(CCC)CCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 178.135765193g/mol
  • Monoisotopic Mass: 178.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.2
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 0.9525
  • Melting Point: 34°C
  • Boiling Point: 270.52°C (rough estimate)
  • Refractive Index: 1.5105 (estimate)

1-Phenylhexan-3-ol Pricemore >>

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